molecular formula C13H18BrNO2 B6264869 tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate CAS No. 518285-17-1

tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate

Cat. No.: B6264869
CAS No.: 518285-17-1
M. Wt: 300.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(2-bromoethyl)phenyl]carbamate: is an organic compound with the molecular formula C7H14BrNO2. It is a white solid that is used primarily as an intermediate in organic synthesis. This compound is known for its role in the preparation of various biologically active molecules and its utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-[2-(2-bromoethyl)phenyl]carbamate can be synthesized through the reaction of 2-bromoethylamine or its salt with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in a water-soluble solvent, and the product is crystallized out using water as a crystallizing solvent .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(2-bromoethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amine derivative of the carbamate.

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(2-bromoethyl)phenyl]carbamate is used as a building block in organic synthesis. It is particularly useful in the preparation of fluorinated spacers and biphenyl linkers, which are important in the development of pharmaceuticals and advanced materials .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize inhibitors for enzymes such as nitric oxide synthase. These inhibitors have potential therapeutic applications in treating various diseases, including inflammatory conditions and cancer .

Industry: The compound is also employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-bromoethyl)phenyl]carbamate involves its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during synthetic transformations. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-Butyl N-(2-bromoethyl)carbamate
  • 2-(Boc-amino)ethyl bromide
  • N-Boc-2-bromoethylamine

Comparison: tert-Butyl N-[2-(2-bromoethyl)phenyl]carbamate is unique due to the presence of the phenyl group, which can influence its reactivity and stability compared to other similar compounds. The phenyl group can provide additional steric hindrance and electronic effects, making this compound distinct in its chemical behavior and applications .

Properties

CAS No.

518285-17-1

Molecular Formula

C13H18BrNO2

Molecular Weight

300.2

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.